

# Nystatin Technical Support Center: Light Sensitivity and Proper Handling

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Compound of Interest		
Compound Name:	Nystatin	
Cat. No.:	B1249465	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity of **Nystatin** and the proper procedures for its handling and use in experiments.

## **Frequently Asked Questions (FAQs)**

Q1: How sensitive is Nystatin to light?

A1: **Nystatin** is highly sensitive to light, particularly UV radiation and natural daylight.[1][2][3][4] Exposure to light leads to photodegradation, resulting in the formation of products with lower antifungal activity.[1][2][3][4] Therefore, it is crucial to protect **Nystatin** from light at all stages of handling and storage.

Q2: What happens when **Nystatin** is exposed to light?

A2: Upon exposure to light, especially UV light at wavelengths such as 366 nm, **Nystatin** undergoes a two-step photodegradation process.[1][2][3][4] This process involves the formation of an intermediate product which then further degrades into a final product.[1][4] This degradation is observed by a decrease in the characteristic UV absorbance maxima of **Nystatin** (around 292, 306, and 320 nm) and an increase in absorbance at a lower wavelength (around 232 nm).[1][4]

Q3: What are the recommended storage conditions for **Nystatin** powder?







A3: **Nystatin** powder should be stored in airtight containers, protected from light, at a temperature between 2°C and 8°C.[1][5] It is also important to protect it from moisture, heat, and air to prevent degradation.[1]

Q4: How should I prepare and store Nystatin solutions?

A4: When preparing **Nystatin** solutions, it is essential to work in a dimly lit area or use light-protective coverings. For instance, ethanolic stock solutions should be covered with aluminum foil to prevent light exposure.[1] Prepared solutions should be stored in a refrigerator at 4°C and protected from light.[1] Aqueous suspensions of **Nystatin** can lose activity shortly after preparation and are sensitive to heat, light, and oxygen.[6]

Q5: Can I autoclave or sterile filter **Nystatin** suspensions?

A5: It is not recommended to autoclave or sterile filter suspensions of **Nystatin**.[6] These processes can degrade the compound and reduce its efficacy.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause	Troubleshooting Steps
Reduced or no antifungal activity in my experiment.	Nystatin degradation due to light exposure.	1. Review your handling and storage procedures to ensure Nystatin was protected from light at all times. 2. Prepare a fresh solution of Nystatin, ensuring all steps are performed under subdued light or with light-protective coverings. 3. Compare the activity of the freshly prepared solution with the previous one.
Improper storage conditions (temperature, moisture).	1. Verify that Nystatin powder and solutions were stored at the recommended temperature (2-8°C).[1][5] 2. Ensure the storage container was airtight to protect from moisture.[1]	
Incorrect solvent or pH.	1. Nystatin has varying solubility in different solvents.  [6] Ensure you are using a suitable solvent as per your protocol. 2. The stability of Nystatin is pH-dependent. It is more stable in a pH range of 5 to 7.[7] Extreme pH values can cause degradation.[8]	
Inconsistent results between experiments.	Inconsistent light exposure during experimental setup.	Standardize your     experimental workflow to     minimize light exposure. 2.  Use amber-colored tubes or     wrap tubes and plates in     aluminum foil. 3. Perform     critical steps in a dark room or



ff.

## Quantitative Data on Nystatin Photodegradation

The photodegradation of **Nystatin** in an ethanolic solution when exposed to a 366 nm UV lamp follows a two-step consecutive reaction. The kinetics of this degradation have been studied and the rate constants determined.

Reaction Step	Kinetic Order	Rate Constant (k)
Step 1 (Nystatin → Intermediate)	First-order	0.0929 (±0.0076) /min
Step 2 (Intermediate → Final Product)	Zero-order	0.0052 (±0.0016) /min

Data from a study monitoring the photodegradation of **Nystatin** using UV-Vis spectrophotometry.[1][2][3][4]

# Experimental Protocols Protocol for Assessing Nystatin Photosensitivity

This protocol outlines a method to assess the photosensitivity of **Nystatin** by monitoring its absorbance spectrum upon exposure to UV light.

Materials:



- Nystatin powder
- Absolute ethanol
- UV-Vis spectrophotometer
- 366 nm UV lamp
- Quartz cuvettes
- · Volumetric flasks
- Pipettes
- Aluminum foil

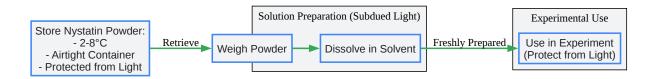
#### Methodology:

- Preparation of Nystatin Stock Solution:
  - Accurately weigh an appropriate amount of **Nystatin** powder to prepare a  $1.0 \times 10^{-4}$  M stock solution in absolute ethanol.
  - Wrap the volumetric flask containing the stock solution with aluminum foil to protect it from light and store it in a refrigerator at 4°C.[1]
- Preparation of Working Solution:
  - Prepare a working solution (e.g.,  $1.2 \times 10^{-5}$  M) by diluting the stock solution with absolute ethanol.[1]
  - Keep the working solution protected from light until the start of the experiment.
- UV Exposure and Spectral Measurement:
  - Transfer the working solution to a quartz cuvette.
  - Record the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer over a range of 200-400 nm.



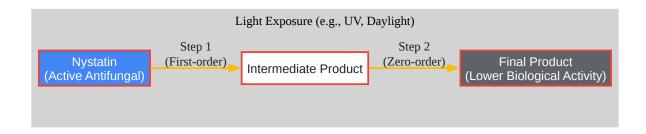
- Expose the cuvette containing the **Nystatin** solution to a 366 nm UV lamp at a fixed distance.
- At regular time intervals (e.g., every 5 minutes), remove the cuvette from the UV exposure and record its absorbance spectrum.
- Continue this process for a set duration to monitor the degradation of Nystatin.
- Data Analysis:
  - Analyze the collected spectra to observe the decrease in absorbance at Nystatin's characteristic peaks (292, 306, and 320 nm) and the increase in absorbance of the degradation product (around 232 nm).[1][4]
  - The data can be used to calculate the kinetics of the photodegradation reaction.

### **Visualizations**



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Caption: Workflow for Proper Handling of **Nystatin**.





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Caption: **Nystatin** Photodegradation Pathway.

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- To cite this document: BenchChem. [Nystatin Technical Support Center: Light Sensitivity and Proper Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249465#light-sensitivity-of-nystatin-and-proper-handling-procedures]

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